molecular formula C15H22N2O3S B4399389 N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide

Cat. No. B4399389
M. Wt: 310.4 g/mol
InChI Key: MAUOPJYSAQQTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide, also known as N-(4-methylpiperidin-4-yl)-N-(4-nitrophenyl)ethanesulfonamide or MPNST, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of MPNST is based on its ability to block voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. MPNST binds to the intracellular side of the sodium channel pore and stabilizes it in a closed state, preventing the influx of sodium ions and the subsequent depolarization of the membrane. This results in the inhibition of neuronal excitability and the reduction of pain signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPNST are mainly related to its ability to block sodium channels. In vitro studies have shown that MPNST can inhibit sodium currents in a dose-dependent manner, with an IC50 value of around 10 μM. In vivo studies have shown that MPNST can reduce pain behavior in animal models of acute and chronic pain, without causing significant side effects. MPNST has also been shown to have anticonvulsant activity in animal models of epilepsy, suggesting its potential use as an antiepileptic drug.

Advantages and Limitations for Lab Experiments

The advantages of using MPNST in lab experiments include its potency, selectivity, and well-characterized mechanism of action. MPNST is a highly potent sodium channel blocker, with an IC50 value in the low micromolar range. It is also selective for sodium channels over other ion channels, such as potassium and calcium channels. The mechanism of action of MPNST is well understood, making it a valuable tool compound for studying sodium channel function and regulation. The limitations of using MPNST in lab experiments include its low solubility in aqueous solutions, which requires the use of organic solvents, and its potential toxicity at high concentrations, which requires careful dose selection.

Future Directions

There are several future directions for research on MPNST. One direction is to develop more potent and selective sodium channel blockers based on the structure of MPNST, with improved pharmacokinetic and safety profiles. Another direction is to investigate the role of sodium channels in other physiological and pathological conditions, such as cardiac arrhythmias and cancer. Finally, the use of MPNST as a tool compound for studying sodium channel function and regulation could lead to the discovery of new therapeutic targets and drug candidates.

Scientific Research Applications

MPNST has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have potent anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In pharmacology, MPNST has been used as a tool compound to study the role of voltage-gated sodium channels in neuronal excitability and pain signaling. In neuroscience, MPNST has been used to study the effects of sodium channel blockers on synaptic transmission and plasticity.

properties

IUPAC Name

N-[4-(4-methylpiperidine-1-carbonyl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-21(19,20)16-14-6-4-13(5-7-14)15(18)17-10-8-12(2)9-11-17/h4-7,12,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUOPJYSAQQTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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